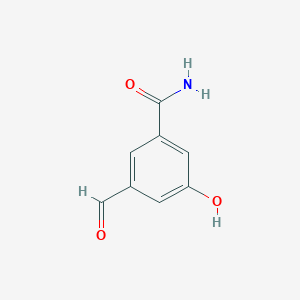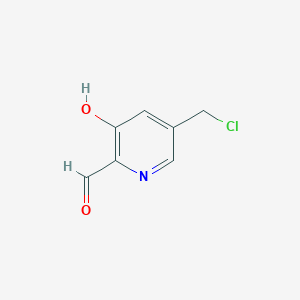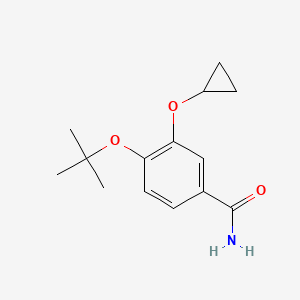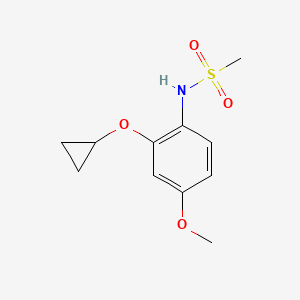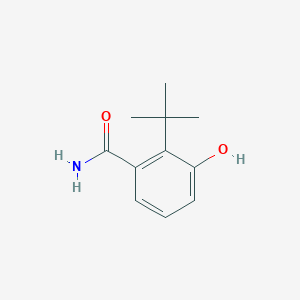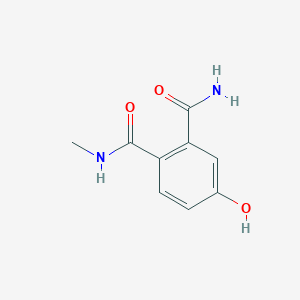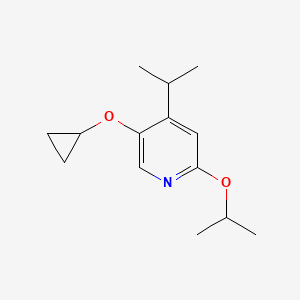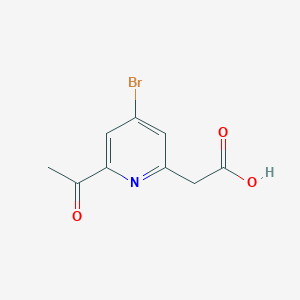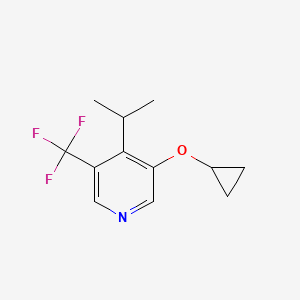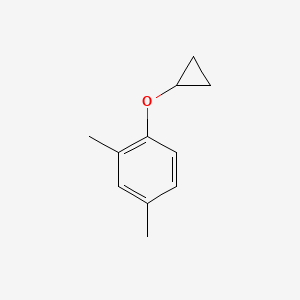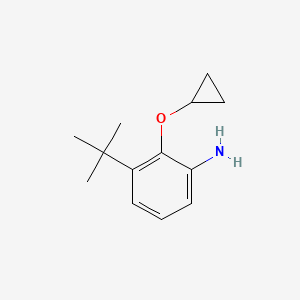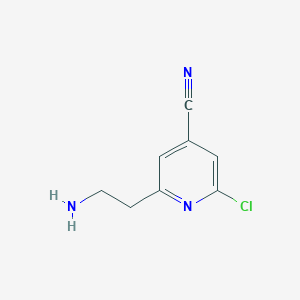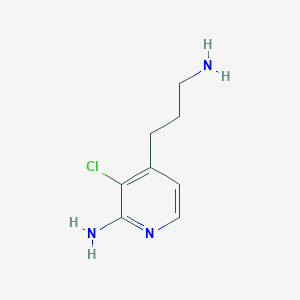
4-(3-Aminopropyl)-3-chloropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropyl)-3-chloropyridin-2-amine is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-3-chloropyridin-2-amine typically involves the reaction of 3-chloropyridine with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are employed under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
4-(3-Aminopropyl)-3-chloropyridin-2-amine has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-3-chloropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloropyridine ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones: These compounds share the aminopropyl group but differ in the core structure.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic acid: Similar in having an aminopropyl group but with a different aromatic ring.
Uniqueness
4-(3-Aminopropyl)-3-chloropyridin-2-amine is unique due to the presence of both an amino group and a chloropyridine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-(3-aminopropyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-6(2-1-4-10)3-5-12-8(7)11/h3,5H,1-2,4,10H2,(H2,11,12) |
InChI Key |
SUMIPOFJCQNNQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CCCN)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


